molecular formula C8H9ClO B030972 Benzyl chloromethyl ether CAS No. 3587-60-8

Benzyl chloromethyl ether

Cat. No.: B030972
CAS No.: 3587-60-8
M. Wt: 156.61 g/mol
InChI Key: LADPCMZCENPFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl chloromethyl ether is a versatile and highly reactive alkylating agent of significant value in synthetic organic chemistry. Its primary application lies in the introduction of the benzyloxymethyl (BOM) protecting group for alcohols and other sensitive functional groups. The BOM group is stable under a wide range of acidic and basic conditions, allowing for selective manipulation elsewhere on a complex molecule during multi-step synthesis. The mechanism of action involves nucleophilic substitution, where the chloromethyl moiety is readily displaced by nucleophiles such as alkoxides, enabling the formation of stable ether linkages. Researchers also utilize this compound as a key building block for the synthesis of more complex molecular architectures. Due to the lability of the benzyl group under reductive conditions (e.g., hydrogenolysis), the BOM protecting group can be cleanly removed in the final synthetic steps, revealing the unprotected alcohol. It is critical to handle this reagent with care, as it is a potent lachrymator and a suspected carcinogen. This product is intended solely for laboratory research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPCMZCENPFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956786
Record name [(Chloromethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-60-8, 35364-99-9
Record name Benzyl chloromethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3587-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl chloromethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Chloromethoxymethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035364999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(Chloromethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyl chloromethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyl chloromethyl ether
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GR9P34HWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

While specific reactions involving AZD-7295 remain undisclosed, we can infer that it likely undergoes various transformations. These may include oxidation, reduction, substitution, or other processes. Common reagents and conditions used in these reactions are proprietary information. Major products formed from these reactions would depend on the specific modifications made during synthesis.

Scientific Research Applications

Synthetic Chemistry

Benzyl chloromethyl ether is primarily utilized as a reagent in organic synthesis. It facilitates the introduction of benzoyloxy and hydroxymethyl groups into various organic compounds, making it essential for creating complex molecules.

  • Key Reactions : BCME is particularly valuable in the formation of ethers and other functional groups, allowing chemists to construct intricate molecular architectures.

Pharmaceutical Development

In the pharmaceutical industry, BCME serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It has been employed in the development of various drugs, including:

  • HIV Treatments : BCME is used in synthesizing benzoyl-hydroxypyrimidine-diones, which act as dual inhibitors of HIV reverse transcriptase and integrase .
  • Other Pharmaceuticals : Its role extends to synthesizing other therapeutic agents, contributing to advancements in drug formulations.

Polymer Chemistry

BCME functions as a coupling agent in polymer chemistry, enhancing the properties of specialty polymers. Its applications include:

  • Durability and Resistance : It improves the mechanical properties of polymers used in coatings and adhesives.
  • Production of Functional Polymers : BCME is involved in manufacturing polymers for drug delivery systems and tissue engineering scaffolds .

Research Laboratories

In academic and industrial research settings, BCME is employed for modifying biomolecules. This application supports studies related to:

  • Drug Delivery Systems : Enhancing the efficacy of drug formulations through bioconjugation techniques.
  • Biochemical Research : Facilitating various modifications that are critical for understanding biological processes.

Flavor and Fragrance Industry

BCME is also significant in the synthesis of aromatic compounds, playing a crucial role in:

  • Flavor Creation : Used to develop flavors that enhance consumer products.
  • Fragrance Development : Contributing to the formulation of fragrances used in personal care products.

Data Table: Applications Summary

Application AreaSpecific UsesKey Benefits
Synthetic ChemistryReagent for ethers and functional groupsEnables complex molecule synthesis
Pharmaceutical DevelopmentSynthesis of APIs (e.g., HIV inhibitors)Supports drug formulation advancements
Polymer ChemistryCoupling agent for specialty polymersEnhances durability and mechanical properties
Research LaboratoriesModification of biomoleculesAids drug delivery system research
Flavor & FragranceSynthesis of aromatic compoundsEnhances flavor and fragrance profiles

Case Studies

  • Synthesis of HIV Inhibitors :
    • Researchers utilized BCME to synthesize benzoyl-hydroxypyrimidine-diones, demonstrating its effectiveness in developing dual inhibitors against HIV targets .
  • Polymer Development :
    • A study highlighted the use of BCME as a coupling agent in producing polyurethane foams with enhanced properties for medical applications .
  • Flavor Compound Synthesis :
    • The compound was successfully employed to create novel flavor compounds that improved product acceptance among consumers, showcasing its versatility beyond traditional chemical applications .

Mechanism of Action

The precise mechanism by which AZD-7295 exerts its effects involves inhibiting the HCV NS5A protein. This disruption interferes with viral replication, potentially preventing the spread of HCV. The molecular targets and pathways involved are intricately linked to NS5A’s role in viral RNA replication and assembly.

Comparison with Similar Compounds

Bis(Chloromethyl) Ether (BCME, ClCH₂OCH₂Cl)

  • Structure : Symmetrical molecule with two chloromethyl groups.
  • Reactivity : More reactive due to adjacent Cl atoms, enabling rapid alkylation. However, it is highly unstable and hydrolyzes readily .
  • Applications : Historically used in polymer synthesis but restricted due to extreme toxicity.
  • Toxicity: Known human carcinogen (IARC Group 1), with higher volatility and acute toxicity compared to benzyl chloromethyl ether .
  • Physical Properties : Boiling point ~106°C (760 mmHg), significantly more volatile than this compound .

Benzyl 2-Chloroethyl Ether (C₉H₁₁ClO, CAS 17229-17-3)

  • Structure : Benzyl group linked to a 2-chloroethyl chain (-O-CH₂CH₂Cl).
  • Reactivity : Slower alkylation due to steric hindrance from the longer chain. Used in niche syntheses requiring ethyl spacers .
  • Toxicity : Presumed toxic (similar to chlorinated ethers), though specific hazard classifications are undocumented .

Benzhydryl 2-Chloroethyl Ether (C₁₅H₁₅ClO, CAS 32669-06-0)

  • Structure : Two phenyl groups attached to a 2-chloroethyl ether.
  • Reactivity : Bulky benzhydryl group reduces reactivity, favoring selective alkylation in sterically demanding environments .
  • Applications : Used in synthesizing complex aromatic ethers or pharmaceuticals.
  • Physical Properties : Higher molecular weight (246.73 g/mol) and boiling point (data unavailable) compared to this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight Boiling Point (°C/mmHg) Key Applications Toxicity Profile
This compound C₈H₉ClO 156.61 102/14 MOM protection, diol synthesis Carcinogen, acute toxicity
Bis(Chloromethyl) Ether ClCH₂OCH₂Cl 114.96 106/760 Polymer precursor (restricted) IARC Group 1 carcinogen
Benzyl 2-Chloroethyl Ether C₉H₁₁ClO 170.64 Not reported Specialty synthesis Presumed toxic
Benzhydryl 2-Chloroethyl Ether C₁₅H₁₅ClO 246.73 Not reported Sterically hindered alkylation Limited data

Biological Activity

Benzyl chloromethyl ether (BCME), with the chemical formula C8H9ClOC_8H_9ClO and CAS number 3587-60-8, is an organic compound that has garnered attention for its biological activity and potential applications in chemical synthesis. This article explores the biological properties, safety concerns, and relevant research findings related to BCME.

  • Molecular Weight : 156.61 g/mol
  • Melting Point : -39 °C
  • Boiling Point : 179 °C
  • Density : Approximately 1.126 g/mL at 20 °C

BCME is known to be a powerful alkylating agent, which means it can introduce alkyl groups into other molecules, thereby modifying their properties and activities. This characteristic is particularly useful in organic synthesis, including the preparation of various pharmaceuticals.

BCME acts primarily as an alkylating agent, which can interact with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to the formation of covalent bonds, potentially altering the function of these biomolecules. The compound's ability to modify nucleic acids raises concerns regarding its mutagenicity and carcinogenicity.

Research Findings

  • Inhibition of HIV Reverse Transcriptase : BCME is utilized in the synthesis of benzoyl-hydroxypyrimidine-diones, which are known dual inhibitors of HIV reverse transcriptase and integrase. This suggests that BCME may play a role in developing antiviral therapies .
  • Toxicological Studies : Studies indicate that BCME is toxic and poses significant health risks. It is classified as a potential human carcinogen, with evidence suggesting that exposure could lead to respiratory cancers among workers in related manufacturing environments .
  • Alkylation Reactions : BCME has been shown to effectively protect bifunctional hydroxyl compounds by forming benzyloxymethyl ethers, demonstrating its utility in synthetic organic chemistry .

Safety and Toxicology

BCME is recognized for its hazardous properties:

  • Toxicity : It is acutely toxic if inhaled or ingested, causing irritation to the skin and eyes. Long-term exposure may lead to serious health effects, including carcinogenic outcomes .
  • Handling Precautions : Due to its toxicity, appropriate safety measures such as gloves, goggles, and adequate ventilation are essential when handling BCME .

Occupational Exposure

A review of occupational health data revealed several incidents of respiratory cancer among workers exposed to benzyl chloride and related compounds during production processes. These findings highlight the potential risks associated with BCME exposure in industrial settings .

Synthesis Applications

Research published on the in situ synthesis of BCME emphasizes its effectiveness in protecting hydroxyl groups during chemical reactions. This application illustrates its importance in synthetic pathways for complex organic molecules .

Preparation Methods

Reaction Setup and Conditions

A 1-liter three-necked flask equipped with a mechanical stirrer, gas-inlet tube, thermometer, and calcium chloride drying tube is charged with 216 g (2.00 moles) of benzyl alcohol and 66 g (2.20 moles) of paraformaldehyde . Anhydrous HCl gas is introduced at a moderate rate while maintaining the temperature at 20–25°C using a water bath. The reaction typically completes within 2 hours , indicated by the formation of two clear homogeneous phases.

Work-Up and Yield

The upper organic layer is separated, diluted with 800 mL of pentane , and dried over anhydrous magnesium sulfate at 0°C for 3 hours. After filtration, 2–3 g of calcium chloride is added to the filtrate, and the solution is concentrated via rotary evaporation. This yields 260 g (83%) of crude this compound , which is stored over calcium chloride at 0°C under an inert atmosphere. Distillation under reduced pressure (3 mmHg ) further purifies the product, yielding 35 g of material with a boiling point of 70–71°C .

Lewis Acid-Catalyzed Synthesis Using Bis(benzyloxy)methane

An alternative approach employs bis(benzyloxy)methane as a precursor, leveraging Lewis acid catalysts like magnesium chloride (MgCl₂) to facilitate chlorination with thionyl chloride (SOCl₂).

Two-Step Reaction Mechanism

  • Formation of Bis(benzyloxy)methane : Benzyl alcohol reacts with formaldehyde under acidic conditions to form the bis-ether intermediate.

  • Chlorination with Thionyl Chloride : The intermediate is treated with SOCl₂ at 0–5°C in the presence of MgCl₂, yielding this compound.

Reaction Conditions:

  • Stage 1 : Neat conditions (no solvent), 20°C , Schlenk technique under inert atmosphere.

  • Stage 2 : SOCl₂ addition at 0–5°C , maintaining inert conditions.

Advantages and Limitations

This method avoids the direct use of gaseous HCl, enhancing safety. However, it requires stringent moisture control and specialized equipment like Schlenk lines.

In Situ Generation for Hydroxyl Group Protection

This compound is often generated in situ during the protection of bifunctional hydroxyl compounds, eliminating the need for isolation.

Procedure for Hydroxyl Protection

A mixture of benzyl alcohol and formaldehyde is treated with HCl gas in dichloromethane, producing the ether directly in the reaction medium. This approach is particularly useful for protecting hydroxyl groups in N-protected L-amino acids and diols.

Example Application:

  • Protection of 1,2-Diols : The in situ method achieves >90% conversion without isolating the ether, streamlining multi-step syntheses.

Purification and Isolation Techniques

Crude this compound is hygroscopic and requires careful handling.

Distillation

Distillation under 3 mmHg pressure removes residual solvents and byproducts, yielding a product with >99% purity .

Comparative Analysis of Synthesis Methods

MethodReagentsCatalystTemperature (°C)Yield (%)Purity (%)
Acid-CatalyzedBenzyl alcohol, paraformaldehydeHCl gas20–258395
Lewis AcidBis(benzyloxy)methane, SOCl₂MgCl₂0–5Not reported>99
In SituBenzyl alcohol, formaldehydeHCl gasRT>90Not isolated

Applications in Organic Synthesis

This compound serves as a key electrophile in:

  • Grignard Reactions : Homologation of alkyl halides to benzyl ethers at room temperature.

  • Protection of Alcohols : Forms stable benzyloxymethyl ethers, which are cleaved under hydrogenolysis .

Q & A

Q. What are the standard laboratory synthesis protocols for benzyl chloromethyl ether?

this compound is typically synthesized via nucleophilic substitution under phase-transfer catalysis (PTC). A common method involves reacting benzyl chloride with sodium methoxide in dichloromethane, followed by purification via column chromatography (ethyl acetate/hexane gradients). Key steps include:

  • Adding DIEA (1.5 eq.) and BOM-Cl (1.2 eq.) to a solution of Z-Ser-OMe in dichloromethane.
  • Stirring overnight, quenching with sat. NaHCO₃, and extracting with dichloromethane.
  • Purifying the product using silica gel chromatography .
    Note: Monitor reaction progress via TLC (Rf = 0.68 in ethyl acetate/hexane 1:1) .

Q. How should this compound be stored and handled to ensure safety?

  • Storage: Keep in tightly sealed glass containers at 2–8°C to prevent decomposition. Avoid exposure to moisture and heat .
  • Handling: Use in a fume hood with PPE (gloves, goggles). Ground metal containers to prevent static discharge. Avoid inhalation, skin contact, and ignition sources .

Q. What analytical techniques are recommended for characterizing this compound?

  • 1H NMR: Peaks at δ 7.36–7.28 (aromatic protons), 5.13 (s, 2H, CH₂O), and 4.72 (s, 2H, ClCH₂) in CDCl₃ .
  • GC/MS: Use a 70% purity threshold (GC assay) with a boiling point of 102°C at 14 mmHg .
  • Refractive Index: n20/D = 1.527 .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

  • Stoichiometry: Increase equivalents of DIEA (3.0 eq.) and BOM-Cl (2.4 eq.) in stepwise additions to drive the reaction to completion .
  • Solvent Choice: Dichloromethane enhances solubility of intermediates. Replace with THF for slower, controlled reactions.
  • Impurity Mitigation: Column chromatography (1:99 → 33:67 ethyl acetate/hexane) removes by-products like formaldehyde dibenzyl acetal (10% impurity) .

Q. How do impurities in technical-grade this compound impact downstream applications?

Technical-grade samples (60–75% purity) contain ~25% benzyl chloride and 10% formaldehyde dibenzyl acetal. These impurities can:

  • Compromise coupling efficiency in peptide synthesis.
  • Interfere with NMR quantification (e.g., overlapping aromatic signals).
  • Purify via redistillation (bp 102°C/14 mmHg) or preparative HPLC .

Q. What mechanistic insights explain the formation of by-products during synthesis?

  • Competitive Alkylation: Benzyl chloride may react with unquenched methoxide, forming dibenzyl ether.
  • Hydrolysis: Residual water generates HCl, leading to decomposition into benzyl alcohol and formaldehyde.
  • Mitigation: Use anhydrous solvents and molecular sieves to suppress hydrolysis .

Q. How can researchers evaluate the carcinogenic risks of this compound?

  • In Vitro Assays: Test DNA alkylation potential using lymphocyte cultures (5 mL/L exposure induces DNA inhibition) .
  • Regulatory Compliance: Follow IARC Group 1 guidelines (known human carcinogen) and OSHA exposure limits (<0.1 ppm). Use engineering controls (e.g., closed-system reactors) to minimize inhalation risks .

Q. What strategies are effective in stabilizing this compound for long-term studies?

  • Additives: Stabilize with 0.1% BHT (butylated hydroxytoluene) to inhibit radical decomposition.
  • Low-Temperature Storage: Maintain at –20°C in amber vials to reduce photolytic cleavage.
  • Avoid Metals: Use glass or PTFE-lined containers; chloride ions corrode stainless steel .

Methodological Considerations

Q. How should conflicting NMR data be resolved when characterizing derivatives?

  • Signal Assignment: Compare experimental δ values with computational models (e.g., NIST Chemistry WebBook). For example, δ 4.53 (s, 2H) corresponds to the ClCH₂ group .
  • Deuterated Solvents: Use DMSO-d₆ to resolve overlapping peaks in polar derivatives.

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

  • Quench Timing: Terminate reactions at precise intervals (e.g., 15 min) using ice-cold NaHCO₃.
  • GC Calibration: Use internal standards (e.g., n-dodecane) to quantify unreacted benzyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl chloromethyl ether
Reactant of Route 2
Reactant of Route 2
Benzyl chloromethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.